molecular formula C19H15N3O2 B4523453 6-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4523453
M. Wt: 317.3 g/mol
InChI Key: NWHIRVNQAYZQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound featuring a fused pyrazole-pyridinone core. The 3-methoxyphenyl group at position 6 and phenyl group at position 2 contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-15-9-5-6-13(12-15)17-11-10-16-18(20-17)21-22(19(16)23)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHIRVNQAYZQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization . This method is general, easy, and extensible for constructing this heterocyclic system.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

6-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:

Comparison with Similar Compounds

Substituent Variations at Position 6

The position 6 substituent significantly impacts electronic properties and bioactivity. Key analogs include:

Compound Name Substituent at Position 6 Molecular Formula Melting Point (°C) Key Properties/Effects Reference
Target Compound 3-Methoxyphenyl C₁₉H₁₅N₃O₂ Not reported Electron-donating; enhanced solubility
4-(4-Nitrophenyl) analog 4-Nitrophenyl C₁₈H₁₂N₄O₃ Not reported Electron-withdrawing; increased reactivity
4-(3-Nitrophenyl) analog 3-Nitrophenyl C₁₈H₁₂N₄O₃ Not reported Meta-nitro group may alter steric effects
6-[(4-Chlorophenyl)thio]methyl analog (4-Chlorophenyl)thio C₁₈H₁₂ClN₃O₂S Not reported Sulfur introduces redox activity
6-(2-Thienyl) analog 2-Thienyl C₁₁H₉N₃OS Not reported Thiophene enhances π-π stacking

Key Observations :

  • Electron-donating groups (e.g., methoxy) may improve solubility and metabolic stability compared to electron-withdrawing groups (e.g., nitro), which could enhance binding affinity but reduce bioavailability .
  • Bulkier substituents like thienyl or chlorophenyl may influence steric interactions with target proteins .

Substituent Variations at Position 2

The phenyl group at position 2 is conserved in many analogs, but modifications include:

Compound Name Substituent at Position 2 Molecular Formula Key Modifications Reference
Target Compound Phenyl C₁₉H₁₅N₃O₂ Standard aromatic moiety
2-(2,6-Dichlorobenzyl) analog 2,6-Dichlorobenzyl C₁₉H₁₃Cl₂N₃O Increased lipophilicity
2-Methyl analog Methyl C₁₁H₉N₃OS Reduced steric hindrance

Key Observations :

  • Small alkyl groups (e.g., methyl) reduce steric bulk, possibly favoring binding in compact active sites .

Core Structure Modifications

While the pyrazolo[3,4-b]pyridin-3-one core is retained in most analogs, some derivatives feature related heterocycles:

Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound Pyrazolo[3,4-b]pyridin-3-one 3-Methoxyphenyl, phenyl Potential kinase inhibition
MK-1775 (Adavosertib) Pyrazolo[3,4-d]pyrimidin-3-one Piperazinyl, allyl WEE1 kinase inhibitor
Diazaborolo derivatives (e.g., 3o) Diazaborolo[1,5-a]pyridin-3-one Bis(2-methoxyphenyl) High melting point (249°C)

Key Observations :

  • Pyrazolo-pyrimidinone cores (e.g., MK-1775) are associated with kinase inhibition due to their ability to mimic ATP .
  • Diazaborolo cores exhibit distinct electronic properties, with bis-methoxyphenyl derivatives showing high thermal stability .

Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Type Substituent Example Melting Point (°C) Predicted Solubility Reference
Diazaborolo derivative Bis(4-fluorophenyl) 176–178 Low (lipophilic)
Diazaborolo derivative Bis(2-methoxyphenyl) 249–251 Moderate
Thienyl-substituted pyridinone 2-Thienyl Not reported Moderate (polar S)

Key Observations :

  • Methoxy groups improve solubility compared to halogens but may lower melting points due to reduced crystallinity .
  • Thienyl groups introduce polarity without significantly compromising lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
6-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.